molecular formula C11H13NO2 B1590595 3,4-Diethoxybenzonitrile CAS No. 60758-87-4

3,4-Diethoxybenzonitrile

Cat. No. B1590595
CAS RN: 60758-87-4
M. Wt: 191.23 g/mol
InChI Key: AQPTYFCFZUQSLC-UHFFFAOYSA-N
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Description

3,4-Diethoxybenzonitrile is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 3,4-Diethoxybenzonitrile is 1S/C11H13NO2/c1-3-13-10-6-5-9 (8-12)7-11 (10)14-4-2/h5-7H,3-4H2,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with two ethoxy groups at the 3 and 4 positions and a nitrile group at the 1 position.


Physical And Chemical Properties Analysis

3,4-Diethoxybenzonitrile is a solid substance at room temperature .

Scientific Research Applications

  • Herbicide Resistance in Plants : The introduction of a bacterial detoxification gene in transgenic tobacco plants conferred resistance to the herbicide bromoxynil, a photosystem II inhibitor. This approach is a significant advancement in obtaining herbicide resistance by incorporating novel catabolic detoxification genes into plants (Stalker, McBride, & Malyj, 1988).

  • Synthesis of Chemical Intermediates : 3,4-Difluorobenzonitrile, an important intermediate of the selective herbicide cyhalofop butyl, was synthesized from 3,4-dichlorobenzoyl chloride. This synthesis process holds potential for industrial application (Cheng Zhi-ming, 2006).

  • Biological Evaluation of Compounds : A study synthesized and evaluated a binuclear bridged Cr(III) complex containing 2-aminobenzonitrile. This complex demonstrated moderate to potential activity against bacteria and fungi, with larger antioxidant activity compared to free ligands (Govindharaju et al., 2019).

  • Molecular Variants in Porous Structures : Investigations into molecular variants of 1,3,5-tris(4-ethynylbenzonitrile)benzene showed a nearly invariant pseudohexagonal porous structure. This study provides insights into the structural aspects of these molecular variants (Y.-H. Kiang et al., 1999).

  • Biotransformation of Herbicides : Rhodococci were found capable of transforming benzonitrile herbicides into amides. This conversion decreased the acute toxicities for certain herbicides, indicating a potential method for the detoxification of these compounds (Veselá et al., 2012).

Safety And Hazards

3,4-Diethoxybenzonitrile is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,4-diethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPTYFCFZUQSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513595
Record name 3,4-Diethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diethoxybenzonitrile

CAS RN

60758-87-4
Record name 3,4-Diethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JJ Ritter, FX Murphy - Journal of the American Chemical Society, 1952 - ACS Publications
Several attempts to obtain amides or dihydroisoquinolines from safrol were fruitless. As secondary alcohols have been shown7 to yield N-alkyl amides in reaction with nitriles under the …
Number of citations: 56 pubs.acs.org
JS Meek, BT Poon, SJ Cristol - Journal of the American Chemical …, 1952 - ACS Publications
In the condensation of a monosubstituted diene with a monosubstituted dienophile, two or more isomeric adducts may be formed. As a continuation of our studies to see which adduct …
Number of citations: 17 pubs.acs.org
S Aki, T Fujioka, M Ishigami, J Minamikawa - Bioorganic & medicinal …, 2002 - Elsevier
The synthesis of 3,4-diethoxybenzthioamide, the key intermediate for OPC-6535, is achieved by employing Friedel–Crafts reaction of 1,2-diethoxybenzene with potassium thiocyanate …
Number of citations: 19 www.sciencedirect.com
YV Shklyaev, AA Smolyak, AA Gorbunov - Russian Journal of Organic …, 2011 - Springer
3-Methyl derivatives of 1-substituted 3,4-dihydroisoquinoline were obtained proceeding from eugenol and its methyl ether. The propylene oxide in a three-component reaction with …
Number of citations: 11 link.springer.com
M Chihiro, H Nagamoto, I Takemura… - Journal of medicinal …, 1995 - ACS Publications
Neutrophils have an important role in the self-defense systems of organisms through the production of superoxide. On the other hand, it hasbeen proposed that abnormal amounts of …
Number of citations: 121 pubs.acs.org
EC Wang, KS Huang, HM Chen… - Journal of the Chinese …, 2004 - Wiley Online Library
A new and highly efficient method for the conversion of aldoximes to nitriles was established. By fusing with phthalic anhydride, aldoximes were efficiently and smoothly converted into …
Number of citations: 33 onlinelibrary.wiley.com
FX Murphy - 1950 - search.proquest.com
AN EXTENSION OF THE N-SUBSTITUTED AMIDE REACTION. THE PREPARATION OF N-ACYL-ALPHA-METHYL BETA-PHENETHYLAMINES, N-ACYL-ALPHA, ALPHA-DIMETHYL …
Number of citations: 0 search.proquest.com
PP Rao, S Nowshuddin, A Jha, B Rao… - Indian Journal of …, 2022 - op.niscpr.res.in
Bis-morpholinophosphorylchloride (bmpc) has been identified as a new reagent to efficiently convert aldoxime into nitriles through dehydrogenation and ketoximes into amides through …
Number of citations: 2 op.niscpr.res.in

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